3-(2-ethoxyethyl)-8-(2-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazopurine-dione class, characterized by a fused imidazole-purine scaffold with substituents at positions 1, 3, 7, and 8. Key structural features include:
- Position 1: Methyl group (N1-CH₃), enhancing metabolic stability .
- Position 3: 2-Ethoxyethyl chain, contributing to solubility and steric bulk .
- Position 7: Phenyl group, influencing π-π stacking interactions .
- Position 8: 2-Ethoxyphenyl moiety, modulating electronic properties and receptor selectivity .
Properties
CAS No. |
899727-48-1 |
|---|---|
Molecular Formula |
C26H27N5O4 |
Molecular Weight |
473.533 |
IUPAC Name |
2-(2-ethoxyethyl)-6-(2-ethoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C26H27N5O4/c1-4-34-16-15-29-24(32)22-23(28(3)26(29)33)27-25-30(22)17-20(18-11-7-6-8-12-18)31(25)19-13-9-10-14-21(19)35-5-2/h6-14,17H,4-5,15-16H2,1-3H3 |
InChI Key |
GAPLEZKGSJESQA-UHFFFAOYSA-N |
SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OCC)C5=CC=CC=C5)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
3-(2-ethoxyethyl)-8-(2-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazopyridines. Its molecular formula is C26H27N5O4, and it has a molecular weight of approximately 473.5 g/mol. The compound features unique structural elements that suggest potential interactions with various biological targets, making it a candidate for medicinal applications.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, particularly in relation to its potential as a pharmaceutical agent targeting specific receptors or enzymes involved in various diseases. Preliminary studies suggest that it may influence cellular signaling pathways, although the specific mechanisms of action are still under investigation.
The compound's biological activity is believed to be mediated through its interaction with serotonin receptors, particularly the 5-HT1A receptor. This receptor is a significant target in the development of antidepressant therapies due to its role in mood regulation and anxiety disorders. Studies have demonstrated that derivatives of imidazopyridine compounds can exhibit antidepressant-like effects by activating these receptors .
Comparative Studies
Comparative pharmacological studies involving structurally similar compounds have been conducted to evaluate their efficacy and safety profiles. For instance, compounds AZ-853 and AZ-861 were studied for their antidepressant-like activity in animal models. These studies revealed that AZ-853 exhibited a more potent effect due to better brain penetration compared to AZ-861 .
Table: Comparative Pharmacological Profiles
| Compound | Antidepressant Activity | Receptor Target | Side Effects |
|---|---|---|---|
| AZ-853 | Strong | 5-HT1A | Weak sedation, weight gain |
| AZ-861 | Moderate | 5-HT1A | Mild sedation |
| 3-(2-ethoxyethyl)-8-(2-ethoxyphenyl)... | Promising | Potentially multiple targets | Not fully characterized |
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the acylation of specific precursors with chloroacetyl chloride in the presence of anhydrous aluminum chloride, which facilitates the formation of the imidazo[2,1-f]purine framework.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antidepressant Activity : In vivo studies demonstrated that compounds with similar structures exhibited significant antidepressant-like effects in forced swim tests (FST) in mice. These effects were linked to serotonin receptor activation and varied based on structural modifications .
- Pharmacokinetics : Research on pharmacokinetic properties indicated that modifications in the compound's structure could enhance its bioavailability and therapeutic efficacy while reducing side effects .
Comparison with Similar Compounds
Q & A
Basic Research Questions
Q. How is the structural identity of 3-(2-ethoxyethyl)-8-(2-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione confirmed experimentally?
- Methodological Answer : The compound’s structure is validated using a combination of 1H/13C NMR spectroscopy and high-resolution mass spectrometry (HRMS) . For example, the imidazopurine core and substituents (e.g., ethoxyethyl, ethoxyphenyl) are confirmed via characteristic chemical shifts in NMR, such as aromatic protons (δ 7.2–8.1 ppm) and methyl/ethoxy groups (δ 1.2–3.5 ppm). HRMS provides exact mass confirmation (e.g., m/z 505.2023 for [M+H]+). Advanced spectral deconvolution may resolve overlapping signals from complex substituents .
Q. What are the initial steps in synthesizing this compound, and what key intermediates are involved?
- Methodological Answer : Synthesis typically begins with functionalizing a xanthine or theophylline core. For example:
- Step 1 : Alkylation at the N-3 position using 2-ethoxyethyl bromide under basic conditions (e.g., K2CO3 in DMF).
- Step 2 : Suzuki-Miyaura coupling to introduce the 2-ethoxyphenyl group at the C-8 position, using a palladium catalyst and aryl boronic acid.
Key intermediates include 8-bromo-1,3-dimethylxanthine and 3-(2-ethoxyethyl)-1-methylxanthine , monitored via TLC and purified via column chromatography .
Advanced Research Questions
Q. How can the synthetic route be optimized to improve yield and purity, particularly for scale-up?
- Methodological Answer : Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalyst screening : Pd(OAc)2 with XPhos ligand improves coupling efficiency in Suzuki reactions.
- Temperature control : Maintaining 80–100°C during alkylation minimizes side products.
- Purification : Use preparative HPLC with a C18 column (MeCN/H2O gradient) for final purification. Yields >60% are achievable with these adjustments .
Q. What computational strategies predict this compound’s biological activity and drug-likeness?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina model interactions with targets (e.g., 5-HT1A receptors). The ethoxyphenyl group shows π-π stacking with receptor aromatic residues.
- QSAR modeling : Parameters like logP (2.8) , topological polar surface area (90 Ų) , and H-bond donors/acceptors are calculated using ChemAxon or Schrödinger .
- ADMET prediction : Web tools (e.g., SwissADME ) assess metabolic stability and toxicity. This compound’s moderate logP suggests blood-brain barrier penetration potential .
Q. How can researchers investigate this compound’s interaction with serotonin receptors (e.g., 5-HT1A) in vitro and in vivo?
- Methodological Answer :
- In vitro :
- Radioligand binding assays : Use [3H]-8-OH-DPAT to measure displacement at 5-HT1A receptors (IC50 values).
- Functional assays : cAMP inhibition in HEK-293 cells transfected with 5-HT1A receptors.
- In vivo :
- Forced swim test (FST) : Administer 2.5–10 mg/kg (i.p.) to mice; reduced immobility indicates antidepressant-like activity.
- Microdialysis : Measure serotonin levels in the prefrontal cortex post-administration.
Structural analogs with fluorophenyl groups (e.g., 3i in ) show enhanced receptor affinity .
Q. How can contradictions in structure-activity relationship (SAR) data for imidazopurine derivatives be resolved?
- Methodological Answer :
- Meta-analysis : Compare substituent effects across analogs (e.g., ethoxy vs. methoxy groups). For example, 2-ethoxyphenyl improves 5-HT1A affinity vs. 4-methoxy due to steric effects.
- Crystallography : Solve co-crystal structures with target receptors to identify critical binding motifs.
- Machine learning : Train models on published SAR data to predict outliers. For instance, alkyl chain length at N-3 inversely correlates with PDE4B inhibition .
Q. What in vivo models are appropriate for evaluating this compound’s potential antidepressant effects and safety?
- Methodological Answer :
- Acute toxicity : Determine LD50 in rodents via OECD Guideline 423.
- Chronic studies : 28-day repeated dose (5–20 mg/kg) to assess hepatotoxicity (ALT/AST levels) and lipid metabolism (serum triglycerides).
- Behavioral models :
- Tail suspension test (TST) : Dose-dependent reduction in immobility.
- Elevated plus maze : Anxiolytic effects at low doses (1–2.5 mg/kg).
Reference compounds (e.g., AZ-853 in ) show efficacy but may induce sedation at higher doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
